![molecular formula C21H19N5O2S B2703080 N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 483984-58-3](/img/structure/B2703080.png)
N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, also known as EPPTB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPPTB is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized and studied for its potential as a selective inhibitor of protein kinase R (PKR), an important component of the innate immune response.
科学的研究の応用
Radiosynthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, has been reported as selective ligands for the translocator protein (18 kDa). One compound, DPA-714, was designed with a fluorine atom for labeling with fluorine-18, enabling in vivo imaging with positron emission tomography (PET). This compound and its derivatives show potential in neurological research, particularly in imaging of inflammation and neurodegeneration via the translocator protein pathway (Dollé et al., 2008).
Phosphodiesterase 1 Inhibition
Research on 3-aminopyrazolo[3,4-d]pyrimidinones, similar in structure to the compound , has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These inhibitors, such as ITI-214, have shown efficacy in vivo and are considered for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. This illustrates the compound's potential application in developing treatments for disorders like schizophrenia and Alzheimer's disease (Li et al., 2016).
cGMP Phosphodiesterase Inhibition
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the specified chemical, were identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds were evaluated for their enzymatic, cellular activity, and in vivo oral antihypertensive activity. Such research underlines the potential of these compounds in developing new cardiovascular therapies (Dumaitre & Dodic, 1996).
Antiasthma Agents
Compounds structurally akin to this compound have been explored for their potential as antiasthma agents. For instance, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines showed activity as mediator release inhibitors in human basophil histamine release assays, highlighting their potential in asthma treatment research (Medwid et al., 1990).
A3 Adenosine Receptor Antagonism
Research into 2-arylpyrazolo[4,3-d]pyrimidin-7-amines, with structural similarities to the compound of interest, has led to the identification of potent and selective human A3 adenosine receptor antagonists. These compounds have shown potential in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, offering insights into neuroprotection and the therapeutic potential of adenosine receptor antagonists (Squarcialupi et al., 2013).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-18-11-7-6-10-17(18)25-19(27)13-29-21-16-12-24-26(20(16)22-14-23-21)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQONUJARMWLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
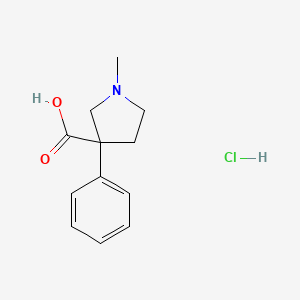
![1-(3,4-dichlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2702998.png)
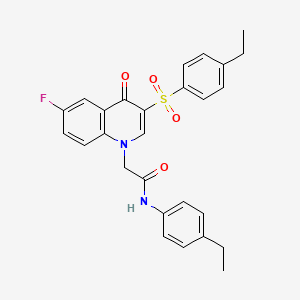
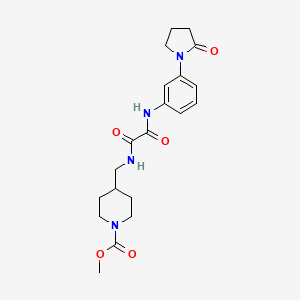
![(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2703004.png)
![(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2703005.png)
![Diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2703007.png)
![N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2703009.png)
![{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether](/img/structure/B2703010.png)
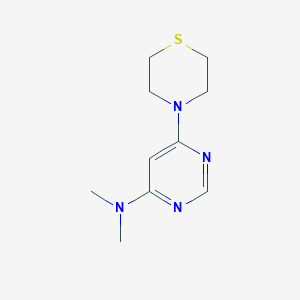
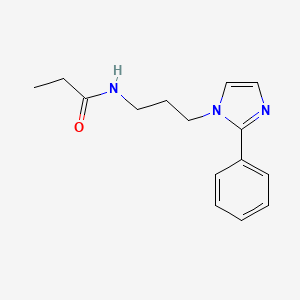
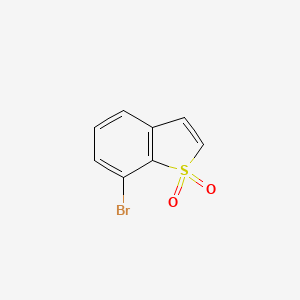
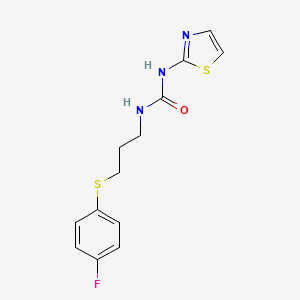
![3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
